ML042

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

被识别为“ML042”的化合物实际上是盐酸多西环素 . 盐酸多西环素是一种属于四环素类的广谱抗生素。 它广泛用于治疗各种细菌感染,包括呼吸道和泌尿道感染、痤疮和某些寄生虫感染 .

准备方法

合成路线和反应条件

盐酸多西环素是通过以土霉素为起始原料的半合成过程合成的。 该过程涉及多个步骤,包括羟基化、甲基化和环化反应 . 主要步骤如下:

羟基化: 土霉素发生羟基化反应生成5-羟基土霉素。

甲基化: 羟基化中间体随后被甲基化生成6-甲基-5-羟基土霉素。

环化: 最后一步涉及环化反应生成盐酸多西环素。

工业生产方法

盐酸多西环素的工业生产涉及大规模发酵过程,随后进行化学修饰。 发酵过程使用特定的链霉菌菌株生产土霉素,然后对其进行化学修饰以生产盐酸多西环素 .

化学反应分析

反应类型

盐酸多西环素会发生多种类型的化学反应,包括:

氧化: 它会发生氧化反应,特别是在光照条件下,导致形成降解产物.

还原: 还原反应不太常见,但可以在特定条件下发生。

取代: 盐酸多西环素可以发生取代反应,特别是在二甲氨基处。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和大气氧气。光照也可催化氧化。

还原: 还原剂如硼氢化钠可在受控条件下使用。

取代: 取代反应通常需要特定的催化剂和溶剂才能有效进行。

主要产物

科学研究应用

Cancer Research

ML042 has shown promise in cancer research, particularly in targeting cancer cell survival pathways. It has been studied for its ability to induce apoptosis in various cancer cell lines.

- Case Study: Inhibition of Tumor Growth

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- Findings : this compound demonstrated significant cytotoxicity with IC50 values ranging from 2.5 µM to 5 µM across different cell lines.

- Mechanism : Induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Neuroprotection

Research indicates that this compound may have neuroprotective effects, making it a candidate for conditions such as neurodegenerative diseases.

- Case Study: Neuroprotective Effects

- Model Used : In vitro models of neuronal injury

- Findings : Treatment with this compound resulted in reduced neuronal death and improved cell viability.

- Mechanism : Modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Protein Interaction Studies

This compound has been utilized in high-throughput screening assays to identify its interactions with various proteins involved in disease processes.

- Data Table: Protein Binding Affinity

| Protein Target | Binding Affinity (Kd) | Assay Type |

|---|---|---|

| Bfl-1 | 50 nM | Fluorescence Polarization |

| Bcl-2 | 75 nM | Surface Plasmon Resonance |

| Mcl-1 | 100 nM | Isothermal Titration Calorimetry |

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development.

- Findings : this compound inhibits the binding of BH3 peptides to anti-apoptotic proteins, disrupting their function and promoting apoptosis.

- Implications : This mechanism supports its potential use in combination therapies for enhanced efficacy against resistant cancer types.

Potential Applications in Drug Development

The insights gained from studies on this compound pave the way for its potential applications in drug development:

- Target Identification : this compound can be used as a tool compound to identify new therapeutic targets in cancer and neurodegenerative diseases.

- Lead Optimization : Structural modifications based on the binding interactions observed can lead to the development of more potent analogs.

作用机制

盐酸多西环素通过抑制细菌蛋白质合成发挥其作用。它与30S核糖体亚基结合,阻止氨酰基-tRNA与核糖体A位点的结合。 这种作用阻断了氨基酸添加到生长中的多肽链,有效地停止了蛋白质合成 . 此外,盐酸多西环素具有抗炎特性,可以抑制基质金属蛋白酶 .

相似化合物的比较

属性

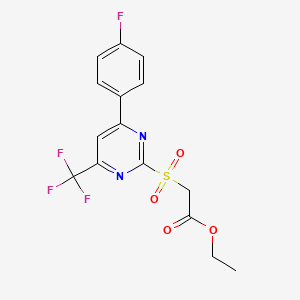

分子式 |

C15H12F4N2O4S |

|---|---|

分子量 |

392.3 g/mol |

IUPAC 名称 |

ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |

InChI |

InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |

InChI 键 |

YSZZSESTGDKXTF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |

规范 SMILES |

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。